molecular formula C8H11NO2S B13014138 Methyl 4-isopropylthiazole-5-carboxylate CAS No. 81569-56-4

Methyl 4-isopropylthiazole-5-carboxylate

Cat. No.: B13014138
CAS No.: 81569-56-4
M. Wt: 185.25 g/mol
InChI Key: RALVPZQDCTYNEO-UHFFFAOYSA-N
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Description

Methyl 4-isopropylthiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with an isopropyl group at position 4 and a methyl ester at position 3. Its IUPAC name is methyl 4-(propan-2-yl)-1,3-thiazole-5-carboxylate. This compound is primarily recognized for its role as a pesticide intermediate, specifically as a precursor to imazamethabenz methyl ester, which is used in herbicidal formulations . The thiazole ring system, combined with its substituents, confers unique physicochemical properties, including moderate lipophilicity and stability under ambient conditions.

Properties

CAS No.

81569-56-4

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 4-propan-2-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-5(2)6-7(8(10)11-3)12-4-9-6/h4-5H,1-3H3

InChI Key

RALVPZQDCTYNEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(SC=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-isopropylthiazole-5-carboxylate can be achieved through various methods. One efficient method involves a one-pot synthesis from commercially available starting materials. This method typically uses ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives under mild reaction conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. This method is advantageous due to its simplicity and high yield compared to traditional two-step syntheses .

Chemical Reactions Analysis

Methyl 4-isopropylthiazole-5-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 4-Isopropylthiazole-5-Carboxylate

Structural Difference : The ethyl ester analog replaces the methyl ester group with an ethyl group.
Impact on Properties :

  • Molecular Weight : The ethyl derivative has a higher molecular weight (estimated ~20–30 g/mol increase) due to the additional methylene group.
  • Applications : While the methyl ester is explicitly linked to pesticidal use, the ethyl variant is primarily listed in supplier catalogs without specified applications, suggesting it may serve as a synthetic intermediate or research chemical .

Imidazolinone Derivatives

Example: Methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate Structural Difference: This compound replaces the thiazole ring with an imidazolinone ring and introduces a methyl-substituted aromatic system. Impact on Properties:

  • Reactivity: The imidazolinone ring introduces a lactam structure, enhancing hydrogen-bonding capacity and acidity (pKa ~4–5).
  • Applications : Used as imazamethabenz methyl ester, it targets acetolactate synthase (ALS) in weeds, demonstrating broader herbicidal activity compared to the thiazole-based analog .

Phosphate-Containing Thiazole Carboxylate

Example : 4-Methyl-5-[2-(phosphonatooxy)ethyl]-1,3-thiazole-2-carboxylate
Structural Difference : A phosphonatooxyethyl group replaces the isopropyl substituent at position 3.
Impact on Properties :

  • Solubility : The phosphate group significantly increases polarity, improving water solubility (>100 mg/mL estimated) but limiting lipid bilayer penetration.
  • Bioactivity : The phosphate moiety may act as a prodrug, enabling targeted release of the active thiazole component in biological systems .

Table 1: Key Comparative Properties of Methyl 4-Isopropylthiazole-5-Carboxylate and Analogs

Compound Name Core Structure Substituent (Position 4) Ester Group Key Application LogP (Estimated)
This compound Thiazole Isopropyl Methyl Pesticide intermediate 2.1–2.5
Ethyl 4-isopropylthiazole-5-carboxylate Thiazole Isopropyl Ethyl Research chemical 2.6–3.0
Methyl imidazolinone derivative Imidazolinone Methyl-isopropyl Methyl Herbicide (ALS inhibitor) 1.8–2.2
Phosphate-thiazole carboxylate Thiazole Phosphonatooxyethyl Methyl Prodrug potential -0.5–0.5

Research Findings and Implications

  • Ester Group Influence : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, which may explain the preference for methyl derivatives in pesticidal formulations requiring rapid activity .
  • Polarity and Bioavailability : Phosphate-containing analogs, while less explored, offer opportunities for tunable solubility in agrochemical delivery systems .

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